Cas no 1366500-75-5 ((3R)-3-{(tert-butoxy)carbonylamino}-3-(2-chlorothiophen-3-yl)propanoic acid)
(3R)-3-{(tert-butoxy)carbonylamino}-3-(2-chlorothiophen-3-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- (3R)-3-{(tert-butoxy)carbonylamino}-3-(2-chlorothiophen-3-yl)propanoic acid
- EN300-1286769
- (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-chlorothiophen-3-yl)propanoic acid
- 1366500-75-5
-
- Inchi: 1S/C12H16ClNO4S/c1-12(2,3)18-11(17)14-8(6-9(15)16)7-4-5-19-10(7)13/h4-5,8H,6H2,1-3H3,(H,14,17)(H,15,16)/t8-/m1/s1
- InChI Key: RBOYOWNSEXEWTL-MRVPVSSYSA-N
- SMILES: ClC1=C(C=CS1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 305.0488569g/mol
- Monoisotopic Mass: 305.0488569g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 104Ų
(3R)-3-{(tert-butoxy)carbonylamino}-3-(2-chlorothiophen-3-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1286769-1.0g |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-chlorothiophen-3-yl)propanoic acid |
1366500-75-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1286769-50mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-chlorothiophen-3-yl)propanoic acid |
1366500-75-5 | 50mg |
$768.0 | 2023-10-01 | ||
| Enamine | EN300-1286769-100mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-chlorothiophen-3-yl)propanoic acid |
1366500-75-5 | 100mg |
$804.0 | 2023-10-01 | ||
| Enamine | EN300-1286769-250mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-chlorothiophen-3-yl)propanoic acid |
1366500-75-5 | 250mg |
$840.0 | 2023-10-01 | ||
| Enamine | EN300-1286769-500mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-chlorothiophen-3-yl)propanoic acid |
1366500-75-5 | 500mg |
$877.0 | 2023-10-01 | ||
| Enamine | EN300-1286769-1000mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-chlorothiophen-3-yl)propanoic acid |
1366500-75-5 | 1000mg |
$914.0 | 2023-10-01 | ||
| Enamine | EN300-1286769-2500mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-chlorothiophen-3-yl)propanoic acid |
1366500-75-5 | 2500mg |
$1791.0 | 2023-10-01 | ||
| Enamine | EN300-1286769-5000mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-chlorothiophen-3-yl)propanoic acid |
1366500-75-5 | 5000mg |
$2650.0 | 2023-10-01 | ||
| Enamine | EN300-1286769-10000mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-chlorothiophen-3-yl)propanoic acid |
1366500-75-5 | 10000mg |
$3929.0 | 2023-10-01 |
(3R)-3-{(tert-butoxy)carbonylamino}-3-(2-chlorothiophen-3-yl)propanoic acid Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on (3R)-3-{(tert-butoxy)carbonylamino}-3-(2-chlorothiophen-3-yl)propanoic acid
Research Brief on (3R)-3-{(tert-butoxy)carbonylamino}-3-(2-chlorothiophen-3-yl)propanoic acid (CAS: 1366500-75-5)
The compound (3R)-3-{(tert-butoxy)carbonylamino}-3-(2-chlorothiophen-3-yl)propanoic acid (CAS: 1366500-75-5) has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential as a key intermediate in the synthesis of biologically active molecules. This chiral amino acid derivative, featuring both a tert-butoxycarbonyl (Boc) protected amine and a chlorothiophene moiety, presents unique structural features that make it valuable for drug discovery and development.
Recent studies have focused on the application of this compound in the synthesis of protease inhibitors and modulators of protein-protein interactions. The 2-chlorothiophene group provides a versatile handle for further derivatization, while the Boc-protected amino acid functionality allows for straightforward incorporation into peptide-based therapeutics. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its use in developing novel NS3/4A protease inhibitors with improved pharmacokinetic properties.
The synthetic accessibility of this compound has been significantly improved through recent methodological advances. A 2024 study in Organic Process Research & Development reported an optimized large-scale synthesis route with excellent enantioselectivity (>99% ee) and overall yield of 78%. This development is particularly important as it addresses previous challenges in obtaining the (3R)-enantiomer in high purity, which is crucial for its pharmaceutical applications.
Structural-activity relationship (SAR) studies utilizing this building block have revealed interesting insights into the importance of the chlorothiophene orientation for biological activity. Computational modeling combined with X-ray crystallography data (published in ACS Chemical Biology, 2023) has shown that the spatial arrangement of the chlorothiophene moiety significantly influences binding affinity to several disease-relevant targets, including kinases and G-protein coupled receptors.
Ongoing research is exploring the potential of this compound in targeted protein degradation strategies. Preliminary results presented at the 2024 American Chemical Society meeting suggest that derivatives of (3R)-3-{(tert-butoxy)carbonylamino}-3-(2-chlorothiophen-3-yl)propanoic acid can serve as effective linkers in PROTAC (Proteolysis Targeting Chimeras) design, particularly for challenging targets in oncology and neurodegenerative diseases.
From a safety and toxicology perspective, recent in vitro studies have shown favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for compounds derived from this intermediate. The chlorothiophene moiety appears to confer metabolic stability without introducing significant toxicity concerns, as demonstrated in hepatocyte stability assays (European Journal of Pharmaceutical Sciences, 2023).
The commercial availability of this compound has expanded significantly in the past year, with multiple suppliers now offering both research quantities and bulk amounts. This increased accessibility is expected to accelerate its adoption in drug discovery programs. Current price trends and purity specifications suggest it is becoming a standard building block for medicinal chemistry applications.
Future research directions are likely to focus on expanding the utility of this compound in fragment-based drug discovery and as a component of DNA-encoded libraries. Its unique combination of hydrogen bond donors/acceptors and lipophilic character makes it particularly suitable for these applications. Several pharmaceutical companies have included derivatives of this compound in their 2024-2025 screening collections, indicating growing industry interest.
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